molecular formula C17H16FNO3 B2355126 [2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794938-42-3

[2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

Cat. No.: B2355126
CAS No.: 1794938-42-3
M. Wt: 301.317
InChI Key: SDWNXXDVUPHBNQ-UHFFFAOYSA-N
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Description

[2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is an organic compound that features a benzylamino group, an oxoethyl group, and a fluorophenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves the following steps:

    Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with an appropriate carbonyl compound under acidic or basic conditions.

    Introduction of the Oxoethyl Group: The oxoethyl group can be introduced through a condensation reaction involving an aldehyde or ketone.

    Attachment of the Fluorophenyl Acetate Group: This step involves the esterification of 3-fluorophenylacetic acid with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of benzylamino oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural features. It may serve as a ligand in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(Benzylamino)-2-oxoethyl] 2-(4-fluorophenyl)acetate: Similar structure but with a fluorine atom at the para position.

    [2-(Benzylamino)-2-oxoethyl] 2-(2-fluorophenyl)acetate: Similar structure but with a fluorine atom at the ortho position.

    [2-(Benzylamino)-2-oxoethyl] 2-(3-chlorophenyl)acetate: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The unique positioning of the fluorine atom in [2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

IUPAC Name

[2-(benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c18-15-8-4-7-14(9-15)10-17(21)22-12-16(20)19-11-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWNXXDVUPHBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC(=O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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